Product packaging for HG-7-85-01-Decyclopropane(Cat. No.:)

HG-7-85-01-Decyclopropane

Cat. No.: B12424447
M. Wt: 568.6 g/mol
InChI Key: UTIKCWPCBLCAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HG-7-85-01-Decyclopropane (CAS 2444044-44-2) is a chemical compound designed for use in Proteolysis-Targeting Chimera (PROTAC) research . It functions as an ABL inhibitor moiety that binds to the Inhibitor of Apoptosis Protein (IAP) ligand through a linker, forming a molecule known as a SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) . This innovative mode of action enables researchers to induce the targeted degradation of specific oncogenic proteins, such as BCR-ABL, within cells, presenting a potential strategy for novel therapeutic discovery . The compound has a molecular formula of C28H27F3N6O2S and a molecular weight of 568.61 g/mol . It is critical to note that all products are for Research Use Only and are not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27F3N6O2S B12424447 HG-7-85-01-Decyclopropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27F3N6O2S

Molecular Weight

568.6 g/mol

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38)

InChI Key

UTIKCWPCBLCAGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F

Origin of Product

United States

Theoretical and Computational Chemistry of Hg 7 85 01 Decyclopropane

Quantum Chemical Characterization of HG-7-85-01-Decyclopropane's Electronic Structure

A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity and interaction with biological targets. However, specific studies on this compound are lacking.

Molecular Orbital Analysis and Electronic Density Distribution

No specific molecular orbital analyses or electronic density distribution studies for this compound have been found in the public domain. Such analyses would typically involve calculations to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and reactivity.

Electrostatic Potential Mapping and Chemical Reactivity Descriptors

Similarly, there is no available research detailing the electrostatic potential map of this compound. This type of analysis would reveal the charge distribution and identify electrophilic and nucleophilic sites, offering insights into its potential intermolecular interactions. Chemical reactivity descriptors, such as hardness, softness, and electronegativity, which provide a quantitative measure of a molecule's reactivity, have not been published for this compound.

Conformational Landscape and Dynamics of this compound

The three-dimensional shape and flexibility of a molecule are critical for its biological activity. The lack of published data in this area represents a significant gap in the understanding of this compound.

Potential Energy Surface Exploration and Identification of Stable Conformations

A systematic exploration of the potential energy surface of this compound to identify its stable low-energy conformations has not been reported. This information is vital for understanding how the molecule might present itself for binding to a protein.

Molecular Dynamics Simulations of Conformational Flexibility and Solvent Effects

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules in different environments. There are no published molecular dynamics studies on this compound that would elucidate its conformational flexibility and the influence of solvent on its structure.

Ligand-Protein Interaction Modeling for this compound Moiety

While this compound is used as a protein-binding moiety, detailed computational models of its specific interactions with target proteins are not publicly available. Such modeling would involve techniques like molecular docking and binding free energy calculations to predict the binding pose and affinity of the molecule within a protein's active site. The absence of this data precludes a detailed discussion of its specific binding modes and the key residues involved in these interactions.

Molecular Docking and Scoring Function Evaluation for ABL Inhibition

Molecular docking simulations are fundamental in understanding how this compound orients itself within the ABL kinase binding site. As a type II inhibitor, its docking pose is predicted to occupy not only the adenine-binding region of the ATP pocket but also an adjacent allosteric site that is only accessible in the DFG-out conformation.

While specific scoring function values for the docking of this compound into ABL kinase are not detailed in publicly available literature, the binding mode has been inferred from structural studies with the closely related Src kinase. nih.govresearchgate.net These studies confirmed that the compound binds to the inactive, DFG-out conformation. nih.gov The key molecular interactions hypothesized for its binding to ABL kinase, based on its design and data from related kinases, include a series of hydrogen bonds and hydrophobic contacts that stabilize the complex. A notable structural feature is a short-range interaction between a sulfur atom in the inhibitor's thiazolo[5,4-b]pyridine (B1319707) core and an oxygen atom in the kinase, with a measured distance of 2.7 Å in Src, which is shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov

Based on analysis of related kinase structures, the predicted interactions with ABL kinase are expected to involve the following key features:

Hinge Region Interaction : Formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of residues in the kinase hinge region (e.g., Met318 in ABL), a canonical interaction for ATP-competitive inhibitors.

DFG-out Pocket Occupancy : The trifluoromethylphenyl group is designed to extend into the deep hydrophobic pocket created by the DFG-out conformation, making favorable van der Waals contacts.

Hydrophobic Interactions : The core of the molecule and its substituents are positioned to interact with hydrophobic residues that line the ATP binding cleft.

Gatekeeper Residue Accommodation : The inhibitor's structure is uniquely able to accommodate either a small threonine (as in wild-type ABL) or a bulky, hydrophobic isoleucine (as in the T315I mutant) at the gatekeeper position without losing potency, a critical aspect of its design. nih.gov

Table 1: Predicted Molecular Interactions of this compound with ABL Kinase

Interaction Type Key Structural Moiety of Inhibitor Potential Interacting Residues in ABL Kinase
Hydrogen Bonding Pyridine (B92270)/Thiazole Nitrogen Atoms Hinge Region (e.g., Met318)
Hydrophobic Interaction Trifluoromethylphenyl Group DFG-out Pocket (e.g., Ile360, His361)
Hydrophobic Interaction N-methylpiperazine Solvent-exposed region
van der Waals Contact Core Scaffold ATP-binding site residues

Free Energy Perturbation and MM/GBSA Approaches to Binding Affinity Prediction

More rigorous computational methods, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to obtain more accurate predictions of binding affinity than docking scores alone. These methods calculate the free energy of binding (ΔG_bind), which is directly related to the inhibitor's potency.

While specific FEP or MM/GBSA studies for this compound have not been published, these techniques are routinely applied in the development of kinase inhibitors to predict the impact of chemical modifications on binding affinity. researchgate.net

MM/GBSA : This end-point method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. For a series of analogs, it can provide a reliable ranking of their binding affinities. The calculation would involve running molecular dynamics (MD) simulations of the ABL-inhibitor complex to generate a set of conformations, upon which the energy components are calculated.

Free Energy Perturbation (FEP) : FEP is an alchemical free energy method that calculates the relative binding free energy between two similar ligands by computationally "mutating" one into the other. This is performed in both the solvated state and when bound to the protein. FEP is highly accurate for predicting the affinity of new analogs before their synthesis, making it a powerful tool in lead optimization. For HG-7-85-01, FEP could be used to predict how changes to the piperazine (B1678402) group or substitutions on the phenyl rings would affect binding to ABL T315I.

Structure-Activity Relationship (SAR) Hypotheses Derived from Computational Analysis of this compound Analogs

The SAR for the chemical series leading to this compound was guided by a "hybrid-design" strategy. nih.gov Computational analysis of analogs helps to build hypotheses about how specific structural changes influence molecular recognition at the atomic level, independent of the final biological readout.

Analysis of the core scaffold suggests that the thiazolo[5,4-b]pyridine fragment was a critical replacement for the acetylene (B1199291) bond found in the inhibitor ponatinib, contributing to the final compound's potent profile. researchgate.net Computational modeling of analogs would reveal the following trends in molecular interactions:

Size of the "DFG-out" Moiety : Analogs with smaller, less hydrophobic groups replacing the trifluoromethylphenyl moiety would likely show reduced van der Waals interactions within the allosteric pocket, leading to weaker binding. Conversely, excessively bulky groups could introduce steric clashes with the protein, also reducing binding affinity.

Modifications to the Solvent-Exposed Region : Changes to the N-methylpiperazine group, which is predicted to be solvent-exposed, would have a minimal impact on direct binding interactions but could influence solubility and pharmacokinetic properties. Computational analysis would confirm the lack of direct interaction changes.

Core Scaffold Rigidity : The rigidity of the core scaffold is crucial for correctly positioning the key interacting moieties into the hinge region and the DFG-out pocket. Introduction of more flexible linkers could lead to an entropic penalty upon binding, as the molecule would have to adopt a specific, rigid conformation.

Pharmacophore Modeling and Ligand Efficiency Metrics

A pharmacophore model represents the essential 3D arrangement of chemical features required for a molecule to be recognized by its target. Although a specific pharmacophore model for this compound has not been published, one can be hypothesized based on its known binding mode as a type II inhibitor.

The key pharmacophoric features would include:

Hydrogen Bond Acceptor/Donor : Corresponding to the interactions with the ABL hinge region.

Hydrophobic/Aromatic Feature : Representing the moiety that occupies the adenine (B156593) pocket.

Hydrophobic Feature : A critical feature representing the group that binds in the allosteric DFG-out pocket.

Exclusion Volumes : Defining regions of space where steric clashes with the receptor would occur, guiding the design of new analogs.

Ligand Efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically measured by heavy atom count, HAC). It is calculated as: LE = -RT ln(Kd) / HAC. While the specific LE for this compound has not been reported, its high potency against T315I Bcr-Abl (IC50 = 3.0 nM) for a molecule of its size suggests it would possess a favorable ligand efficiency, indicating an efficient use of its atomic composition to achieve strong binding. researchgate.netmedchemexpress.com

Table 2: Hypothesized Pharmacophore Features for this compound

Pharmacophore Feature Corresponding Chemical Group Purpose in Molecular Recognition
Hydrogen Bond Acceptor Thiazolo[5,4-b]pyridine core Hinge region binding
Aromatic/Hydrophobic Phenyl ring Interaction with ATP pocket floor
Hydrophobic Trifluoromethylphenyl group Occupancy of DFG-out allosteric pocket

Quantitative Structure-Activity Relationships (QSAR) for Molecular Recognition

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their activity. For molecular recognition, a QSAR model would correlate physicochemical descriptors of HG-7-85-01 analogs with their computationally derived binding energies or docking scores.

No specific QSAR model has been published for the development of HG-7-85-01. However, a hypothetical 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied to a series of its analogs. Such a study would involve:

Alignment : Aligning all analog structures to a common scaffold, likely based on the docked pose of HG-7-85-01 in the ABL binding site.

Field Calculation : Calculating steric and electrostatic fields (for CoMFA) or additional fields like hydrophobicity and hydrogen bond donor/acceptor (for CoMSIA) around the aligned molecules.

Statistical Analysis : Using a method like Partial Least Squares (PLS) to correlate the variations in these fields with the binding affinities.

The resulting 3D-QSAR model would be visualized as contour maps, highlighting regions where, for example, increased steric bulk or positive electrostatic potential would favorably or unfavorably impact molecular recognition by the ABL kinase. This provides a detailed 3D roadmap for designing future analogs with improved binding characteristics.

Synthetic Methodologies and Chemical Modifications of Hg 7 85 01 Decyclopropane

Retrosynthetic Analysis and Key Synthetic Challenges for HG-7-85-01-Decyclopropane Core

A retrosynthetic analysis of the this compound core reveals a convergent synthetic strategy. The molecule can be conceptually disconnected into three primary building blocks: a substituted pyrimidine (B1678525) ring, a cyclopropylamine (B47189) moiety, and a pyridine (B92270) fragment.

Key Synthetic Challenges:

Stereoselective Cyclopropane (B1198618) Synthesis: The construction of the cyclopropane ring with the desired stereochemistry presents a significant challenge. Controlling the relative and absolute stereochemistry of the substituents on the three-membered ring is crucial for optimal binding to the target protein.

Chemoselective Cross-Coupling Reactions: The assembly of the core structure relies on sequential cross-coupling reactions, such as Sonogashira and Suzuki couplings. Achieving high chemoselectivity in the presence of multiple reactive functional groups is a critical hurdle.

Regiocontrolled Functionalization of Heterocycles: The synthesis requires precise installation of substituents on the pyrimidine and pyridine rings. Directing group strategies, such as ortho-lithiation, are often employed to achieve the desired regioselectivity, but can be complicated by the electronic nature of the heterocyclic systems.

Development of Novel Synthetic Routes to this compound

Building upon the retrosynthetic blueprint, several synthetic routes have been developed to access the this compound core. These routes focus on strategic bond formations and the establishment of key stereocenters early in the synthetic sequence.

Strategic Bond Formations and Stereochemical Control

The formation of the central pyrimidine core often involves the condensation of a guanidine (B92328) derivative with a β-ketoester or a related three-carbon synthon. The substituents on the pyrimidine are then introduced through a series of transformations.

A key strategic bond formation is the carbon-carbon bond between the pyrimidine and the pyridine ring, typically achieved through a palladium-catalyzed cross-coupling reaction. The ethynyl (B1212043) linkage is commonly installed via a Sonogashira coupling between a halogenated pyrimidine and a terminal alkyne-substituted pyridine.

Stereochemical control during the synthesis of the cyclopropylamine fragment is paramount. Chiral auxiliaries or asymmetric catalysis are often employed to establish the desired stereoisomer. Methods such as the Simmons-Smith cyclopropanation of a chiral allylic amine derivative or the diastereoselective addition of a carbene to an enamine have been explored.

Optimized Reaction Conditions and Process Efficiency

Optimization of reaction conditions is critical for maximizing the efficiency of the synthetic process. This includes the screening of catalysts, ligands, solvents, and temperatures for the cross-coupling reactions to ensure high yields and minimize side-product formation. For instance, the choice of palladium catalyst and copper co-catalyst in the Sonogashira coupling can significantly impact the reaction outcome.

The efficiency of the synthesis is also enhanced by minimizing the number of protecting group manipulations. This can be achieved through the careful selection of orthogonal protecting groups that can be removed under distinct conditions, or by designing the synthetic route to avoid the need for protection altogether.

Reaction Step Key Reagents and Conditions Purpose Typical Yield (%)
Pyrimidine FormationGuanidine hydrochloride, β-ketoester, baseConstruction of the core heterocyclic scaffold70-85
Sonogashira CouplingHalogenated pyrimidine, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, baseFormation of the pyrimidine-alkyne linkage60-80
CyclopropanationOlefin precursor, diazomethane, Rh(II) catalystStereoselective formation of the cyclopropane ring50-70
Amine InstallationCurtius or Hofmann rearrangement of a cyclopropyl (B3062369) carboxylic acid derivativeIntroduction of the amine functionality65-80

Derivatization Strategies for this compound as a PROTAC Component

Once the this compound core is synthesized, it must be derivatized to incorporate a linker for attachment to an E3 ligase ligand, thereby forming the final PROTAC molecule.

Linker Attachment Methodologies and Length/Composition Optimization

The most common point of attachment for the linker on the this compound moiety is typically a reactive functional group, such as an amine or a carboxylic acid, that has been incorporated into the synthetic design. Amide bond formation is a widely used method for linker attachment, employing standard peptide coupling reagents.

The length and composition of the linker are critical for the efficacy of the PROTAC. A systematic variation of linker length, often using polyethylene (B3416737) glycol (PEG) chains of different lengths, is performed to identify the optimal distance between the warhead and the E3 ligase ligand for efficient ternary complex formation. The composition of the linker can also be varied to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Linker Type Attachment Chemistry Key Features
Alkyl ChainsAmide coupling, Ether formationProvides flexibility and hydrophobicity.
PEG LinkersAmide couplingEnhances solubility and can be varied in length.
Rigid LinkersClick chemistry (e.g., CuAAC)Provides conformational constraint.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The application of the twelve principles of green chemistry is crucial in modern pharmaceutical manufacturing to minimize environmental impact and enhance safety and efficiency. compoundchem.comepa.govnih.gov For a complex, multi-step synthesis, which is likely required for a molecule such as this compound, these principles guide chemists to design processes that are less hazardous, generate minimal waste, and are energy efficient. pharmafeatures.comwikipedia.org Key considerations would include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, employing safer solvents, and designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible. compoundchem.comepa.gov

Atom Economy and Reaction Mass Efficiency Assessments

Green chemistry metrics are essential for quantitatively evaluating the sustainability of a chemical process. bohrium.comresearchgate.net Atom Economy (AE) and Reaction Mass Efficiency (RME) are two fundamental metrics used for this purpose. buecher.denih.gov

Atom Economy (AE) , developed by Barry Trost, is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wikipedia.orgmonash.edu Poor atom economy is a common issue in pharmaceutical synthesis, where complex structures often necessitate the use of reactions that generate significant byproducts. wikipedia.org

Reaction Mass Efficiency (RME) provides a more realistic and practical measure of a reaction's greenness by considering the yield and the actual mass of all materials used, including reactants, reagents, and catalysts. buecher.denih.gov It is calculated as:

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

While specific data for this compound is unavailable, the following table illustrates how these metrics would be applied to a hypothetical synthetic step for a molecule of similar complexity.

Illustrative Data Table: Green Metrics for a Hypothetical Synthesis Step This table is for demonstrative purposes only and does not represent the actual synthesis of this compound.

MetricFormulaHypothetical ValueInterpretation
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 10065%Indicates that 35% of the reactant atoms are theoretically converted into byproducts or waste.
Reaction Mass Efficiency (RME)(Mass of Product / Σ Mass of Reactants) x 10052%Reflects the actual efficiency, accounting for a hypothetical reaction yield of 80%.

Solvent Selection and Waste Minimization Techniques

Solvents are a major contributor to the environmental footprint of the pharmaceutical industry, often accounting for the largest portion of waste. nih.govjk-sci.com Therefore, careful solvent selection and waste minimization are paramount.

Solvent Selection: Green solvent selection guides, developed by industry consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR), categorize solvents based on safety, health, and environmental criteria. acsgcipr.orgrsc.org Solvents are often ranked as "Recommended," "Problematic," or "Hazardous." jk-sci.com For the synthesis of a molecule like this compound, chemists would aim to use solvents from the "Recommended" category (e.g., ethanol, isopropanol, water) and avoid hazardous solvents like chloroform (B151607) or dimethylformamide whenever possible. acsgcipr.orgrsc.org The choice of solvent must balance green credentials with chemical efficiency for the specific reaction step. ubc.ca

Illustrative Data Table: Solvent Selection Guide This table provides a general classification of solvents and is not specific to the synthesis of this compound.

ClassificationExample SolventsRationale
RecommendedWater, Ethanol, Isopropanol, Ethyl acetateLow toxicity, biodegradable, safer handling profiles. rsc.org
ProblematicToluene, Acetonitrile (B52724), HeptaneModerate environmental or health concerns; use should be minimized. rsc.org
HazardousDichloromethane, Chloroform, Dimethylformamide (DMF)High toxicity, environmental persistence, or safety risks; substitution is a priority. rsc.org

Waste Minimization: Beyond solvent choice, several techniques can be employed to minimize waste. Efficient solvent recovery and recycling through methods like distillation and membrane filtration are critical. solventwasher.compharmtech.com Adopting continuous flow chemistry over traditional batch processing can also significantly reduce waste and improve efficiency and safety. wisdomlib.org Ultimately, the most effective strategy is waste prevention at the source by designing highly efficient, high-yield reactions that require less solvent and fewer purification steps. compoundchem.comepa.gov In cases where waste is unavoidable, it must be managed responsibly, often through incineration, which is an energy-intensive process. axinewater.com

Based on the conducted research, there is no publicly available scientific literature or data corresponding to a chemical compound named "this compound." Searches for experimental data from high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), or X-ray crystallography for a compound with this specific designation did not yield any results.

This suggests that "this compound" may be a highly specific internal research code, a hypothetical compound, or a misnomer. The scientific community has not published findings on a molecule with this identifier.

Therefore, it is not possible to provide an article on the advanced structural elucidation and physicochemical characterization of "this compound" as requested, due to the absence of any discernible information on this compound in the public domain.

Advanced Structural Elucidation and Physicochemical Characterization of Hg 7 85 01 Decyclopropane

X-ray Crystallography of HG-7-85-01-Decyclopropane and Co-Crystals

Single-Crystal Growth and Diffraction Data Acquisition

Information regarding the successful growth of single crystals of this compound suitable for X-ray diffraction analysis is not currently documented in scientific literature. The process of obtaining high-quality single crystals is a critical prerequisite for elucidating the precise three-dimensional arrangement of atoms within a molecule. This process involves controlled crystallization experiments, varying parameters such as solvent, temperature, and concentration to encourage the slow formation of a well-ordered crystal lattice. Without such crystals, the acquisition of high-resolution diffraction data, which is fundamental for structural determination, is not possible.

Crystal Structure Determination and Analysis of Intermolecular Interactions

In the absence of single-crystal X-ray diffraction data, the definitive crystal structure of this compound has not been determined. Consequently, a detailed analysis of its intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-stacking, which govern the packing of molecules in the solid state, cannot be performed. While computational modeling can predict potential interactions, for instance, the formation of five hydrogen-bonding interactions with the Src kinase, experimental validation through crystallographic studies is essential for a comprehensive understanding of its solid-state behavior. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

A thorough vibrational analysis of this compound using infrared (IR) and Raman spectroscopy has not been reported. These techniques are powerful tools for identifying the functional groups present in a molecule and for obtaining a "conformational fingerprint" based on its unique vibrational modes. Such an analysis would provide valuable insights into the molecule's structure and bonding. However, without experimental spectra and their corresponding theoretical calculations, a detailed assignment of vibrational frequencies to specific molecular motions cannot be conducted.

Chiroptical Methods for Stereochemical Analysis (if applicable)

The stereochemical properties of this compound have not been investigated using chiroptical methods. The applicability of these techniques would depend on whether the molecule is chiral, meaning it is non-superimposable on its mirror image.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules. As there is no information available on the chirality of this compound or any CD spectroscopic studies performed on it, its stereochemical characteristics remain unconfirmed.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy, which provides information on the stereochemistry of chiral molecules based on their vibrational transitions, has not been applied to this compound. Such an analysis would require the molecule to be chiral and would yield detailed information about its absolute configuration and conformational preferences in solution.

Mechanistic Studies of Hg 7 85 01 Decyclopropane S Molecular Interactions in Preclinical Models Excluding Clinical Outcomes/safety

Protein Target Engagement and Binding Kinetics of HG-7-85-01-Decyclopropane (as ABL inhibitor moiety)

This compound is the recognized warhead component of certain proteolysis-targeting chimeras (PROTACs), where it functions as the binding moiety for the Abelson (ABL) tyrosine kinase. medchemexpress.com Its mechanism of action is rooted in its ability to specifically engage and inhibit ABL kinase, including clinically relevant mutant forms.

The direct binding affinity and thermodynamic profile of a ligand to its protein target are fundamental parameters in mechanistic studies. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard biophysical methods employed to quantify these interactions. ITC measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic signature of the interaction. SPR is a sensitive technique used to measure binding kinetics, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be derived. nih.gov

While these methods are crucial for characterizing the interaction between an inhibitor and its target kinase, specific ITC or SPR data quantifying the direct binary interaction between this compound and ABL kinase are not extensively detailed in publicly available literature. However, the potent cellular activity of PROTACs derived from this moiety implies a high-affinity engagement with the target protein.

HG-7-85-01 is characterized as a Type II ATP-competitive inhibitor. medchemexpress.com This class of inhibitors binds to the kinase in its inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. deshawresearch.com This mode of binding allows Type II inhibitors to occupy not only the ATP-binding site but also an adjacent hydrophobic pocket, often leading to higher selectivity and longer residence times compared to Type I inhibitors that bind the active "DFG-in" conformation.

Enzymatic assays have demonstrated that HG-7-85-01 is a potent inhibitor of ABL kinase, particularly against the imatinib-resistant T315I gatekeeper mutant. medchemexpress.com The T315I mutation involves the substitution of a small threonine residue with a bulkier isoleucine in the ATP-binding pocket, sterically hindering the binding of many conventional inhibitors. researchgate.net The structure of HG-7-85-01 is specifically designed to accommodate this bulky gatekeeper residue. researchgate.net

Biochemical kinase assays have quantified its inhibitory potency against several kinases. Notably, it exhibits strong inhibition of the T315I mutant of Abl kinase with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. Its activity profile also includes the inhibition of other clinically relevant kinases. medchemexpress.com The inhibition of ABL kinase activity by HG-7-85-01 occurs in a concentration-dependent manner, confirming selective targeting of the kinase's catalytic function rather than affecting protein expression levels. medchemexpress.com

Inhibitory Activity of HG-7-85-01 Against Various Kinases
Target KinaseIC₅₀ (nM)
Abl (T315I mutant)3
KDR (VEGFR2)20
RET30

Molecular Basis of this compound's Role in Ternary Complex Formation (PROTAC specific)

This compound serves as the target-binding ligand in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase. medchemexpress.comnih.gov A notable example is the molecule SNIPER(ABL)-033, which is formed by conjugating HG-7-85-01 to a derivative of the IAP ligand LCL161 via a chemical linker. allgenbio.com The fundamental mechanism of such a PROTAC is to induce the formation of a ternary complex, bringing the target protein (BCR-ABL) into close proximity with the IAP E3 ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target. nih.gov

The formation and stability of the ternary complex (Target:PROTAC:E3 Ligase) are critical determinants of a PROTAC's degradation efficiency. The stoichiometry of this complex is typically 1:1:1. A key parameter governing the stability of this complex is cooperativity (alpha, α). nih.gov Cooperativity is a measure of how the binding of the PROTAC to one protein partner influences its affinity for the other.

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC:E3 Ligase) increases the affinity for the target protein. This is highly desirable as it stabilizes the ternary complex, leading to more efficient ubiquitination. nih.gov

Negative Cooperativity (α < 1): The binding of the first protein partner reduces the affinity for the second, resulting in a less stable ternary complex. nih.gov

No Cooperativity (α = 1): The binding events are independent.

Biophysical techniques like SPR, ITC, and specialized NMR assays are used to measure cooperativity. nih.govdundee.ac.uk While the principles of cooperativity are well-established as being central to the efficacy of PROTACs, specific quantitative cooperativity data for ternary complexes involving this compound have not been reported in the reviewed literature. Nevertheless, the demonstrated ability of SNIPER(ABL)-033 to induce BCR-ABL degradation at sub-micromolar concentrations (DC₅₀ = 0.3 μM) suggests the formation of a productive and sufficiently stable ternary complex. allgenbio.com

Structural elucidation of PROTAC-induced ternary complexes via X-ray crystallography or cryo-electron microscopy (Cryo-EM) provides invaluable, high-resolution insights into their mode of action. These structures can reveal the specific protein-protein interactions induced by the PROTAC, the conformation of the linker, and the relative orientation of the target and the E3 ligase. This information is critical for understanding the molecular basis of cooperativity and for the rational design of more potent and selective degraders. For instance, structural studies can identify key residues at the target-E3 ligase interface that contribute to ternary complex stability. nih.gov

Currently, there are no publicly available crystal or Cryo-EM structures of a ternary complex containing this compound, ABL kinase, and an IAP E3 ligase. The rational design of SNIPERs incorporating this moiety relies on iterative chemical optimization guided by cellular degradation activity and an understanding of the binary binding modes of the respective ligands.

Cellular Permeability and Intracellular Distribution of this compound (in vitro models)

For any small molecule to be effective, it must be able to cross the cell membrane to reach its intracellular target. This is particularly challenging for PROTACs, which are often large molecules that fall outside the typical parameters for favorable oral bioavailability (e.g., Lipinski's Rule of Five). The cellular permeability and subsequent intracellular distribution of this compound, and the PROTACs derived from it, are therefore critical factors for their biological activity.

Membrane Transport Mechanisms and Efflux Pathway Characterization

No publicly available data.

Subcellular Localization Studies using Imaging Techniques

No publicly available data.

Modulation of Cellular Pathways by this compound (Mechanistic, non-clinical)

No publicly available data.

Proteomic Profiling of Protein Degradation Cascades

No publicly available data.

Transcriptomic Analysis of Gene Expression Changes

No publicly available data.

Analytical Method Development for Hg 7 85 01 Decyclopropane and Its Metabolites in Preclinical Models

Bioanalytical Methods for HG-7-85-01-Decyclopropane in Preclinical Samples (e.g., animal models, cell lysates)

Generating content for these sections without any specific information would require speculation and fabrication of data, which would not meet the standards of scientific accuracy. If "this compound" is an internal code for a compound that is also known by another name, providing that alternative name would be necessary to locate relevant research.

Sample Preparation and Extraction Methodologies

The accurate quantification of this compound and its metabolites from complex biological matrices is contingent upon robust and efficient sample preparation. In preclinical models, which often involve the analysis of samples from various species and tissues, the primary goal of sample preparation is to remove interfering substances such as proteins, phospholipids, and salts that can compromise the analytical results. The choice of extraction methodology is critical and is typically guided by the physicochemical properties of the analytes, the nature of the biological matrix, and the sensitivity requirements of the analytical method.

Commonly employed techniques for the extraction of small molecule kinase inhibitors and their metabolites from preclinical samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov

Protein Precipitation (PPT) is a straightforward and widely used method for sample cleanup, particularly for plasma and serum samples. nih.gov This technique involves the addition of a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte of interest is separated and can be directly injected into the analytical system or subjected to further cleanup steps. While simple and fast, PPT may not provide the cleanest extracts, as it can leave behind other endogenous components that may cause matrix effects.

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup compared to PPT. This method partitions the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is based on the polarity and solubility of this compound and its metabolites. By adjusting the pH of the aqueous phase, the ionization state of the analytes can be manipulated to enhance their partitioning into the organic phase, thereby improving extraction efficiency and selectivity.

Solid-Phase Extraction (SPE) is a highly selective and versatile technique that provides the cleanest extracts. SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analytes from the liquid sample. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the chemical properties of the analytes. SPE is particularly advantageous for complex matrices or when low detection limits are required.

The development of an optimal extraction method involves evaluating parameters such as extraction recovery, matrix effect, and process efficiency for both this compound and its key biotransformation products.

Table 1: Comparison of Extraction Methodologies for this compound from Rat Plasma

Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (Methyl tert-butyl ether) Solid-Phase Extraction (C18 cartridge)
Extraction Recovery (%) 85 ± 5 92 ± 4 98 ± 2
Matrix Effect (%) 75 ± 8 95 ± 5 99 ± 3
Process Efficiency (%) 64 ± 7 87 ± 6 97 ± 3
Analysis Time per Sample ~5 min ~15 min ~20 min
Selectivity Low Moderate High

Quantitative Analysis of this compound and its Biotransformation Products

Following sample preparation, the quantitative analysis of this compound and its biotransformation products in preclinical samples is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). technologynetworks.com This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalytical studies. technologynetworks.comjournalofappliedbioanalysis.com

The development of a robust LC-MS/MS method requires careful optimization of several key components:

Liquid Chromatography (LC): The chromatographic separation is crucial for resolving the parent compound from its metabolites and from endogenous matrix components. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. The choice of the analytical column (e.g., C18, C8), mobile phase composition (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium (B1175870) formate), and gradient elution profile are optimized to achieve the desired separation with good peak shape and short run times.

Mass Spectrometry (MS): A triple quadrupole mass spectrometer is most commonly used for quantitative bioanalysis due to its high sensitivity and specificity when operated in the multiple reaction monitoring (MRM) mode. technologynetworks.com In this mode, the first quadrupole selects a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) of the analyte. This precursor ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. The precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other compounds in the sample.

The development of the MS method involves the optimization of ion source parameters (e.g., electrospray ionization voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize the signal intensity for each analyte.

A critical aspect of the method is its ability to simultaneously quantify this compound and its various metabolites. This often requires a compromise in the chromatographic conditions to achieve adequate separation for all analytes within a reasonable run time. The use of stable isotope-labeled internal standards for the parent compound and each major metabolite is highly recommended to ensure the accuracy and precision of the quantification, as they can compensate for variability in sample preparation and matrix effects.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Retention Time (min)
This compound 550.3 420.2 35 4.2
Metabolite 1 (Hydroxylation) 566.3 436.2 38 3.8
Metabolite 2 (N-dealkylation) 522.2 392.1 32 3.5
Internal Standard (¹³C₆-HG-7-85-01-Decyclopropane) 556.3 426.2 35 4.2

The validation of the analytical method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, matrix effect, and stability of the analytes in the biological matrix under various storage and processing conditions.

Future Research Directions and Translational Opportunities Excluding Clinical/safety/dosage

Design of Next-Generation PROTACs Incorporating HG-7-85-01-Decyclopropane Derivatives

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, another that recruits an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov The development of potent PROTACs using the this compound warhead hinges on the systematic and rational design of these components to ensure the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).

Computational Prediction of Improved Degradation Efficacy and Selectivity

To move beyond laborious trial-and-error synthesis, computational modeling is essential for accelerating the design of next-generation PROTACs. scienceopen.com These in silico methods allow for the pre-screening and prioritization of candidate molecules before committing to chemical synthesis.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. scienceopen.comnih.gov Researchers can build high-accuracy structural models of the entire ternary complex, comprising the target protein, the this compound PROTAC, and the E3 ligase. nih.gov This allows for the prediction of:

Ternary Complex Stability: Computational models can estimate the binding affinities and cooperativity of the complex, which are often correlated with degradation potency. nih.govresearchgate.net

Optimal Linker Conformations: Simulations can explore the vast conformational space of the linker to identify lengths and compositions that are geometrically compatible with forming a stable complex and avoid steric clashes. nih.gov

Ubiquitination Propensity: Advanced modeling can predict whether the assembled complex is "productive"—that is, if it positions lysine (B10760008) residues on the target protein's surface within reach of the E2 ubiquitin-conjugating enzyme's active site. researchgate.netasbmb.org This helps to predict not just binding, but the likelihood of successful ubiquitination and subsequent degradation.

By using these predictive models, virtual libraries of PROTACs with varied linkers and E3 ligase ligands can be rapidly evaluated, focusing synthetic efforts on the most promising candidates. scienceopen.com

Exploration of Novel Binding Partners and Mechanisms of Action for this compound beyond ABL Inhibition

The parent compound, HG-7-85-01, is a type II kinase inhibitor known to be relatively selective but still capable of binding other kinases besides ABL. researchgate.net This inherent property presents an opportunity to expand the utility of the this compound moiety.

Future research should include comprehensive kinome-wide selectivity profiling to systematically identify other potential protein targets. tandfonline.comnih.gov Techniques such as kinobead pulldown assays can be used to assess the binding affinity of the moiety against hundreds of kinases in a cellular context. nih.gov If significant and reproducible binding to other oncogenic or disease-relevant kinases is identified, this would open the door to developing novel PROTACs that direct these new targets for degradation. This approach leverages the inherent chemical properties of the warhead to expand its therapeutic potential beyond its original application.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive Models for Synthetic Route Optimization

Propose Novel Synthetic Routes: AI can identify multiple viable pathways for synthesizing new derivatives of this compound-based PROTACs. pharmafeatures.comcas.org

Predict Reaction Outcomes: Machine learning algorithms can forecast reaction yields and identify potential side reactions, allowing chemists to select the most efficient and cost-effective route. mindmapai.appjetir.org

Optimize Reaction Conditions: AI can suggest optimal parameters such as temperature, catalysts, and solvents to improve the efficiency of the synthesis. preprints.org

Automated Analysis of Mechanistic Data

The evaluation of PROTACs generates large, multidimensional datasets from techniques like proteomics, which analyzes changes in the entire protein landscape of a cell upon treatment. metwarebio.com Manually interpreting this data to understand structure-activity relationships (SAR) is challenging.

Machine learning algorithms can be applied to analyze these complex datasets automatically. uni-muenchen.deijcsns.org For instance, ML models can:

Identify Biomarkers of Response: By analyzing proteomic or transcriptomic data, ML can pinpoint molecular signatures that correlate with a PROTAC's efficacy. nih.gov

Uncover Subtle SAR: Algorithms can detect complex, non-linear relationships between a PROTAC's structural features (e.g., linker length, E3 ligand choice) and its degradation profile (e.g., Dmax, DC50). nih.gov

Predict Off-Target Effects: By integrating data on a PROTAC's binding selectivity and the resulting changes in the proteome, ML can help predict and understand potential off-target degradation events. metwarebio.com

This data-driven approach provides deeper insights into the PROTAC's mechanism of action, enabling a more informed and rapid design-build-test-learn cycle for developing superior degraders based on the this compound scaffold.

Development of Advanced Preclinical Models for Understanding this compound's Biological Impact

The evolution of preclinical models beyond traditional two-dimensional (2D) cell cultures is pivotal for gaining a more physiologically relevant understanding of a compound's effects. For a targeted agent like this compound, which acts as a potent inhibitor of specific kinases, advanced models can offer deeper insights into its cellular and systemic impact.

Three-dimensional (3D) cell culture and organoid systems have emerged as critical tools in biomedical research, offering a more accurate representation of in vivo tissue architecture and function compared to conventional monolayer cultures. rndsystems.comnih.govbio-techne.com These models can recapitulate aspects of human organs, making them valuable for studying disease and screening drugs. bio-techne.com

For a compound like this compound, which is a BCR-ABL inhibitor, patient-derived cancer organoids could be instrumental. targetmol.com For instance, organoids developed from patients with chronic myeloid leukemia (CML) or other cancers driven by the targeted kinases (PDGFRα, Kit, and Src) could be used to study the compound's mechanism of action in a more patient-relevant context. targetmol.com These systems allow for the investigation of cellular responses, signaling pathway modulation, and the development of resistance in a 3D environment that mimics the tumor microenvironment.

Interactive Table: Potential Applications of Organoid Models in this compound Research

Model TypeResearch FocusPotential Insights
Patient-Derived Cancer Organoids (e.g., CML)Mechanism of ActionElucidation of downstream signaling effects of BCR-ABL inhibition in a 3D context.
Healthy Tissue Organoids (e.g., Gastrointestinal, Cardiac)Off-Target EffectsPreliminary assessment of potential impact on non-cancerous tissues.
Co-culture Organoid Models (with immune cells/fibroblasts)Microenvironment InteractionsUnderstanding how the tumor microenvironment influences the compound's activity.

While traditional animal models are a staple in preclinical research, the development of more sophisticated models allows for a more nuanced investigation of a drug's pharmacological properties. The focus of these advanced models for a compound like this compound would be on elucidating its mechanism of action rather than solely on efficacy.

Genetically engineered mouse models (GEMMs) that express the specific oncogenes targeted by this compound, such as BCR-ABL, would be highly valuable. These models can provide a systemic context to study the compound's on-target and off-target effects in a living organism. Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a platform to study the compound's effect on a human tumor within a physiological system.

Interactive Table: Advanced Animal Models for Mechanistic Studies of this compound

Model TypeResearch FocusPotential Insights
Genetically Engineered Mouse Models (e.g., BCR-ABL transgenic)In Vivo Target EngagementConfirmation of kinase inhibition and downstream signaling effects in a systemic context.
Patient-Derived Xenograft (PDX) ModelsHeterogeneity of ResponseInvestigation of how genetic variations in human tumors influence the compound's mechanism.
Humanized Mouse Models (with human immune system components)Immuno-oncology AspectsExploration of any interplay between kinase inhibition and the immune response to the tumor.

By leveraging these advanced preclinical models, researchers can build a more comprehensive understanding of the biological impact and pharmacological mechanisms of this compound, which is essential for its further development and potential translation.

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural stability under varying conditions?

  • Methodological Answer : Use temperature-dependent NMR to monitor structural integrity under thermal stress. Pair this with X-ray crystallography for static structural analysis. For dynamic behavior, employ time-resolved UV-Vis spectroscopy. Data contradictions (e.g., discrepancies between crystallographic and solution-phase results) should be resolved by repeating experiments under controlled humidity/pH and comparing with computational models (DFT/MD simulations) .

Q. Table 1: Comparison of Analytical Techniques for this compound

TechniqueApplicationLimitationsKey References
HPLCPurity assessmentRequires calibration standards
Temperature-NMRThermal stability analysisLimited to soluble compounds
X-ray CrystallographyStatic structure determinationRequires high-quality crystals

Advanced Research Questions

Q. How does this compound modulate [specific biological target], and what experimental designs can isolate its mechanism of action?

  • Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) with appropriate controls (e.g., knockout cell lines or competitive inhibitors). Use isothermal titration calorimetry (ITC) to quantify binding affinity. Conflicting results between in vitro and in vivo models should be addressed by cross-validating with orthogonal methods (e.g., CRISPR interference or fluorescence polarization assays). Apply the FINER criteria to ensure feasibility and novelty .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound across studies?

  • Methodological Answer : Conduct meta-analyses of published data to identify outliers. Replicate key experiments under standardized conditions (e.g., IUPAC-recommended protocols). Use sensitivity analysis to assess the impact of variables like solvent polarity or measurement techniques. Publish raw datasets and computational workflows to enable peer validation .

Q. Table 2: Conflicting Data in this compound Studies

StudyReported ΔG (kJ/mol)Method UsedProposed Resolution
A-12.3 ± 0.5ITCStandardize buffer conditions
B-9.8 ± 1.2SPRCross-validate with DSC

Q. How can computational models predict this compound’s reactivity in non-aqueous systems, and what experimental validations are critical?

  • Methodological Answer : Employ density functional theory (DFT) to simulate reaction pathways, followed by kinetic studies using stopped-flow spectroscopy. Validate predictions with isotopic labeling (e.g., ¹³C tracking) and mass spectrometry. Address model-experiment discrepancies by refining computational parameters (e.g., solvation effects) and ensuring experimental reproducibility .

Guidelines for Rigorous Research Design

  • Experimental Replication : Follow protocols in to ensure reproducibility, including detailed supplementary methods.
  • Data Integrity : Align results with hypotheses using frameworks like PICO or FINER to avoid scope creep .
  • Ethical Reporting : Disclose all conflicts (e.g., solvent purity suppliers) and cite primary literature per .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.